molecular formula C8H11ClN2O B13601015 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride

3-(Pyridin-3-yl)oxetan-3-amine hydrochloride

Cat. No.: B13601015
M. Wt: 186.64 g/mol
InChI Key: JPUULVAEWDEXIP-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)oxetan-3-amine hydrochloride is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its core research value lies in its use as a key building block for the synthesis of novel heterocyclic compounds, particularly those explored for their therapeutic potential. The oxetane and pyridine rings present in its structure are valuable motifs for modulating the physicochemical and pharmacological properties of larger molecules. This compound serves as a critical precursor in the development of potential therapeutic agents, with applications spanning several disease areas. Patent literature indicates its use in the creation of pyridin-3-yl derivatives that are investigated for a range of biological activities . These potential applications include acting as anorexiants or antiobesity agents, managing disorders of glucose homeostasis, and serving as antineoplastic agents in oncology research . Further proposed research applications extend to immunological and cardiovascular disorders, highlighting its versatility as a scaffold in early-stage drug development . The primary value of this compound is for use in non-clinical, industrial, and scientific research settings to facilitate the discovery and optimization of new bioactive molecules.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-pyridin-3-yloxetan-3-amine;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;/h1-4H,5-6,9H2;1H

InChI Key

JPUULVAEWDEXIP-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CN=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride typically involves the reaction of pyridine derivatives with oxetane intermediates. One common synthetic route includes the aza-Michael addition of heterocyclic aromatic amines to α,β-unsaturated esters . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

3-(Pyridin-3-yl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(Pyridin-3-yl)oxetan-3-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Bromophenyl (264.55 g/mol) and trifluoromethyl (185.63 g/mol) derivatives exhibit higher molecular weights and enhanced lipophilicity compared to the pyridine-based parent compound .

Commercial Availability and Cost

  • Price Variability: The parent compound (this compound) is priced at ~$1,361/g (95% purity) . Fluoromethyl derivatives (e.g., 3-(Fluoromethyl)oxetan-3-amine hydrochloride) cost $11.11/kg in bulk, reflecting economies of scale .
  • Supplier Diversity : Over 5,200 suppliers are registered for fluorophenyl derivatives (e.g., 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride), indicating high market demand .

Research and Development Insights

  • Medicinal Chemistry: Pyridine and pyrimidine analogs demonstrate superior binding affinity to enzymatic targets (e.g., kinases) compared to non-aromatic derivatives .
  • Thermal Stability : Trifluoromethyl and bromophenyl variants exhibit higher melting points (>200°C), making them suitable for high-temperature reactions .

Q & A

Q. What are critical research gaps in understanding this compound’s structure-activity relationships (SAR)?

  • Unanswered Questions :
  • Role of hydrochloride counterion in solubility vs. bioavailability .
  • Impact of stereochemistry (if applicable) on target selectivity .
  • Future Directions :
  • Synthesize fluorinated analogs to study electronic effects .
  • Explore prodrug strategies to enhance blood-brain barrier penetration .

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